Prednisolone sodium phosphate

Vue d'ensemble

Description

- C'est une poudre cristalline blanche ou jaune pâle, couramment utilisée dans les formulations pharmaceutiques telles que les injectables, les comprimés orodispersibles et les crèmes topiques .

- Le phosphate de sodium de prédnisolone présente des effets anti-inflammatoires, immunosuppresseurs, antinéoplasiques et vasoconstricteurs.

Phosphate de Sodium de Prédnisolone: (CAS NO. 125-02-0) appartient à la classe des glucocorticoïdes, qui sont des analogues synthétiques de la cortisol.

Méthodes De Préparation

Voies de Synthèse: Le phosphate de sodium de prédnisolone est synthétisé à partir de la prédnisolone, un corticostéroïde naturel.

Conditions de Réaction: Les voies de synthèse spécifiques impliquent la phosphorylation de la prédnisolone à la 21ème position du carbone.

Production Industrielle: Les méthodes de production à l'échelle industrielle impliquent généralement une modification chimique de la prédnisolone à l'aide de dérivés de l'acide phosphorique.

Analyse Des Réactions Chimiques

Réactions: Le phosphate de sodium de prédnisolone subit diverses réactions, notamment l'oxydation, la réduction et la substitution.

Réactifs et Conditions Communs: Les réactions de phosphorylation utilisent souvent des dérivés de l'acide phosphorique, tels que l'oxychlorure de phosphore ou l'anhydride phosphorique.

Principaux Produits: Le produit principal est la prédnisolone avec un groupe phosphate à la 21ème position du carbone.

Applications de la Recherche Scientifique

Médecine: Le phosphate de sodium de prédnisolone est largement utilisé en médecine pour ses propriétés anti-inflammatoires. Il traite des affections telles que les allergies, les maladies auto-immunes et certains cancers.

Chimie: Les chercheurs étudient ses propriétés chimiques et sa réactivité.

Biologie: Il joue un rôle dans les voies de signalisation cellulaire et les réponses immunitaires.

Industrie: Utilisé dans les formulations pharmaceutiques.

Mécanisme d'Action

Cibles: Le phosphate de sodium de prédnisolone se lie aux récepteurs des glucocorticoïdes dans les cellules.

Effets: Il module l'expression des gènes, supprime l'inflammation et régule les réponses immunitaires.

Voies: Le composé affecte les voies liées aux cytokines, aux prostaglandines et à la fonction des cellules immunitaires.

Applications De Recherche Scientifique

Prednisolone sodium phosphate is a corticosteroid with applications in treating a wide variety of conditions, including inflammatory, immune, endocrine, and neoplastic disorders . It is a water-soluble drug with moderate to high anti-inflammatory effects .

Medical Applications

This compound is used to treat the following:

- Allergic conditions Control of severe allergic conditions, such as seasonal or perennial allergic rhinitis, asthma, contact dermatitis, atopic dermatitis, serum sickness, and drug hypersensitivity reactions .

- Dermatologic diseases Pemphigus, bullous dermatitis herpetiformis, severe erythema multiforme (Stevens-Johnson syndrome), exfoliative erythroderma, and mycosis fungoides can be treated using this compound .

- Edematous states Inducing diuresis or remission of proteinuria in nephrotic syndrome .

- Endocrine disorders Management of endocrine disorders .

- Ophthalmic diseases Eye inflammation .

- Respiratory diseases Used in treating respiratory diseases .

- Rheumatic disorders Management of rheumatic disorders .

- Autoimmune and inflammatory diseases Systemic lupus erythematosus, polymyalgia rheumatica, dermatomyositis (polymyositis), Sjogren's syndrome, vasculitis, and relapsing polychondritis can be treated using this compound .

- Tuberculosis complications Helpful in managing tuberculosis complications such as meningitis, enlarged mediastinal lymph nodes causing breathing problems, and pleural or pericardial effusion (fluid around the lungs or heart) .

- Trichinosis Useful in the treatment of trichinosis (roundworm infection) with involvement of the brain or heart .

- Organ rejection Management of acute or chronic solid organ rejection .

Pharmacokinetics and Bioavailability

This compound produces a 14% higher peak plasma level of prednisolone, occurring 20% faster than tablets . Studies suggest that this compound may have superior patient compliance .

Palatability and Tolerability

In studies comparing different formulations, dexamethasone sodium phosphate solution was the most palatable, while prednisolone base tablets were the least palatable and least well-tolerated . Palatability scores for all prednisolone formulations improved with each subsequent daily dose .

Side Effects In a study of children, this compound syrup resulted in more abdominal pain . Prednisolone base tablets were associated with more nausea and vomiting compared to this compound syrup .

Research

Mécanisme D'action

Targets: Prednisolone Sodium Phosphate binds to glucocorticoid receptors in cells.

Effects: It modulates gene expression, suppresses inflammation, and regulates immune responses.

Pathways: The compound affects pathways related to cytokines, prostaglandins, and immune cell function.

Comparaison Avec Des Composés Similaires

Unicité: Le phosphate de sodium de prédnisolone se distingue par sa phosphorylation à la 21ème position du carbone.

Composés Similaires: D'autres glucocorticoïdes comme la prédnisolone, la dexaméthasone et l'hydrocortisone.

Propriétés

Key on ui mechanism of action |

The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels. |

|---|---|

Numéro CAS |

125-02-0 |

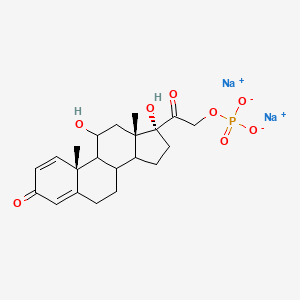

Formule moléculaire |

C21H29NaO8P |

Poids moléculaire |

463.4 g/mol |

Nom IUPAC |

disodium;[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] phosphate |

InChI |

InChI=1S/C21H29O8P.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H2,26,27,28);/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 |

Clé InChI |

FZSZNUSQBKSTHL-WDCKKOMHSA-N |

SMILES |

CC12CC(C3C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+].[Na+] |

SMILES isomérique |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=C[C@]34C)O.[Na] |

SMILES canonique |

CC12CC(C3C(C1CCC2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=CC34C)O.[Na] |

Apparence |

Solid powder |

Key on ui other cas no. |

125-02-0 |

Pictogrammes |

Irritant; Health Hazard |

Numéros CAS associés |

2681-16-5 |

Synonymes |

Pediapred prednisolone 21-phosphate sodium prednisolone phosphate prednisolone phosphate sodium prednisolone phosphate, monosodium salt, (11beta)-isomer prednisolone phosphate, sodium salt, (11beta)-isomer prednisolone sodium phosphate Predsol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Prednisolone sodium phosphate, a prodrug, is rapidly hydrolyzed in the body to prednisolone. [] Prednisolone acts by binding to intracellular glucocorticoid receptors. This complex then translocates to the nucleus, modulating the transcription of various genes involved in inflammation. [, ]

A: Prednisolone binding to glucocorticoid receptors leads to the inhibition of pro-inflammatory mediators, including prostaglandins, leukotrienes, and cytokines. [] It also suppresses the function of inflammatory cells, like lymphocytes and macrophages, further reducing inflammation. [, ]

A: The molecular formula is C21H27Na2O8P, and the molecular weight is 484.39. []

A: Key spectroscopic data include a UV absorbance maximum (λmax) at 248 nm in ethanol with a specific absorbance of 306.7. [] Infrared (IR) spectra are comparable to established reference standards. [, ]

A: Hydrolysis of the phosphate ester group is the primary degradation pathway for this compound. []

A: Studies have shown that the inclusion of excipients like propylene glycol and glycerin can enhance the stability of this compound in solution formulations. [] Specific formulations have been developed for various applications, including oral solutions, [, ] injectable solutions, [] and ocular drops. []

A: Ethanol, when incorporated into niosomes containing prednisolone, can enhance drug loading and improve the elasticity of the vesicles, potentially leading to enhanced ocular bioavailability. []

A: Conflicting results exist regarding the bioavailability of prednisolone acetate versus this compound. While some studies suggest superior bioavailability for prednisolone acetate, others indicate comparable bioavailability for both forms. [, , ]

A: Studies in dogs suggest that absorption from a prednisolone slurry is superior to tablets or solutions. Reduced absorption from solutions is attributed to the poor membrane permeability of the ionized drug. []

A: Research indicates that presoaking hydrophilic contact lenses in this compound solution can increase drug concentration in the aqueous humor and cornea compared to topical administration alone. [] Furthermore, novel drug delivery systems like niosomes, particularly those incorporating ethanol (ethoniosomes), show promise in enhancing ocular drug delivery and bioavailability. []

A: Percutaneous iontophoresis has been investigated as a method to deliver this compound through human skin and nails. This method achieved therapeutic drug levels, highlighting its potential for treating dermatological and nail conditions. []

A: Studies comparing beclomethasone dipropionate enemas to this compound enemas in patients with distal ulcerative colitis show comparable efficacy in controlling inflammation. [, ]

A: Research suggests that intraoperative administration of this compound solution during LASIK surgery can significantly reduce the incidence and severity of DLK. []

A: Studies have explored the use of mucoadhesive buccal films containing this compound for treating RAU. Results indicate these films can promote ulcer healing and reduce pain. []

A: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound and its degradation products. Various HPLC methods have been developed and validated to ensure accuracy, precision, and specificity. [, , ]

A: Future research can focus on: * Developing targeted drug delivery systems to enhance efficacy and minimize systemic side effects. [, ] * Investigating the long-term effects of this compound on different organ systems. [] * Further exploring its potential in treating various inflammatory and autoimmune conditions. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.